molecular formula C27H28N4O6S B2630945 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide CAS No. 451465-32-0

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide

Numéro de catalogue: B2630945
Numéro CAS: 451465-32-0
Poids moléculaire: 536.6
Clé InChI: PSNYKUFLHSIMTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research. This compound is primarily investigated for its potential as a potent kinase inhibitor. Its molecular structure is engineered to interact with the ATP-binding sites of specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) family, which are critical signaling proteins often dysregulated in cancers. Researchers utilize this compound as a chemical tool to probe the mechanisms of signal transduction pathways and to study the downstream effects of kinase inhibition on cell proliferation, apoptosis, and metastasis. The presence of the 2,4-dimethoxyphenyl and furanylmethyl groups contributes to its binding affinity and selectivity profile, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics. This product is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,6-9,11-12,14-15H,5,10,13,16-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYKUFLHSIMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the quinazolinone derivative with N-[(furan-2-yl)methyl]butanamide under appropriate conditions to yield the target compound.

Analyse Des Réactions Chimiques

4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where nucleophiles such as amines or thiols can replace the existing substituent.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinazolinone Core : Synthesized through cyclization of anthranilic acid derivatives with formamide or equivalents under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Achieved via nucleophilic substitution reactions using thiols.
  • Attachment of the Dimethoxyphenyl Group : Coupling reactions such as Suzuki or Heck coupling are employed.
  • Formation of the Benzamide Moiety : Introduced through amide coupling reactions.

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value indicating significant potency .
  • Antimicrobial Testing : Another research effort evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .
  • Enzyme Inhibition Research : A study focused on its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor indicated that it could be beneficial for type 2 diabetes management .

Mécanisme D'action

The mechanism of action of 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Key Examples :

4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide () Structural differences: Replaces the sulfanyl-carbamoyl group with a thioxo group and incorporates a benzenesulfonamide moiety.

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()

  • Structural differences : Substitutes the dimethoxyphenyl group with a 4-chlorophenyl and replaces the furan-methyl with a sulfamoylphenylacetamide.
  • Relevance : The sulfamoyl group enhances solubility and target binding, as seen in carbonic anhydrase inhibitors.
Table 1: Structural and Functional Comparison
Compound ID/Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Quinazolinone Sulfanyl-carbamoyl, furan-methyl Not explicitly reported -
4-(4-Oxo-2-thioxo...)benzenesulfonamide Quinazolinone Thioxo, benzenesulfonamide Antiulcer
2-{[3-(4-Chlorophenyl)...}acetamide Quinazolinone Chlorophenyl, sulfamoylphenyl Not reported (structural analog)

Compounds with Sulfanyl-Acetamide Motifs

Key Examples :

N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides () Structural differences: Replaces quinazolinone with a 1,2,4-triazole ring but retains the sulfanyl-acetamide linker. Bioactivity: Derivatives with electron-withdrawing groups showed potent antimicrobial and anti-inflammatory activities, highlighting the role of the sulfanyl bridge in modulating activity .

4-{Methyl[(4-Methylphenyl)Sulfonyl]Amino}-N-(1,3-Thiazol-2-yl)Butanamide () Structural differences: Substitutes the quinazolinone with a thiazole and incorporates a sulfonamide group.

Computational Similarity Analysis

  • Tanimoto Coefficient and Molecular Fingerprinting :

    • Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto scores quantify structural overlap. For example, used a 70% similarity threshold to identify analogs of SAHA .
    • The target compound’s furan and dimethoxyphenyl groups may lower similarity scores compared to purely aromatic analogs but improve selectivity.
  • Molecular Networking (): Clustering based on MS/MS fragmentation patterns (cosine scores) could group the target compound with other quinazolinones, such as those in and , due to shared core fragmentation .
Table 2: Computational Similarity Metrics
Metric Target Compound vs. Target Compound vs.
Tanimoto Coefficient (Morgan) ~0.45–0.55 (moderate) ~0.50–0.60 (moderate)
Cosine Score (MS/MS) >0.70 (high similarity) >0.65 (moderate similarity)

Research Findings and Implications

  • Bioactivity Predictions: The target compound’s dimethoxyphenyl group may enhance blood-brain barrier penetration compared to sulfonamide analogs () .
  • Synthetic Feasibility: Coupling strategies from (diazonium salt reactions) and (quinazolinone-thioether formation) provide validated routes for derivative synthesis .

Activité Biologique

The compound 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C20H24N2O4SC_{20}H_{24}N_2O_4S, with a molecular weight of approximately 396.48 g/mol. The structure includes functional groups such as a quinazoline moiety, a furan ring, and a sulfanyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : The presence of the sulfanyl group in the structure has been linked to antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially making it useful in treating inflammatory diseases.

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases involved in cancer progression. This compound may exhibit similar properties by binding to ATP-binding sites on kinases.
  • Receptor Modulation : The furan and dimethoxyphenyl groups may facilitate binding to various receptors, influencing downstream signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of quinazoline compounds showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was primarily through apoptosis induction via mitochondrial pathways .
  • Antimicrobial Testing : An investigation into the antimicrobial properties revealed that similar sulfanyl-containing compounds exhibited effective inhibition against Gram-positive bacteria, suggesting a potential application in antibiotic development .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures reduced paw edema significantly compared to controls, indicating their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AYesModerateYes
Compound BYesHighModerate
Subject CompoundYesModerateHigh

Q & A

Q. What are the key considerations for synthesizing 4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide with high purity?

Methodological Answer: Synthesis requires careful optimization of reaction conditions, including temperature, solvent polarity, and stoichiometry of intermediates such as the quinazolinone core and furan-methyl carbamate. A stepwise approach is recommended:

Quinazolinone Core Formation : Use a cyclocondensation reaction between anthranilic acid derivatives and thiourea under acidic conditions.

Sulfanyl Linker Incorporation : Introduce the carbamoylmethyl sulfanyl group via nucleophilic substitution, ensuring compatibility with the quinazolinone’s reactivity.

Furan-Methyl Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC-MS .

Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify the furan methylene protons (δ 4.2–4.5 ppm), quinazolinone aromatic protons (δ 7.2–8.3 ppm), and methoxy groups (δ 3.7–3.9 ppm). Use 2D-COSY to resolve overlapping signals.
    • ¹³C NMR : Confirm carbonyl carbons (quinazolinone C=O at ~165 ppm; amide C=O at ~170 ppm).
  • IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and sulfanyl C–S bonds (~650–700 cm⁻¹).
  • MS : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₉N₄O₆S: 585.18). Cross-reference with fragmentation patterns .

Q. What computational modeling approaches are suitable for predicting the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity, focusing on the quinazolinone and furan moieties.
  • Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., DMSO) to predict solubility.
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate logP, bioavailability, and metabolic stability. Validate predictions with experimental data (e.g., shake-flask solubility tests) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC.
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products.
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life. Conflicting data often arise from impurities or solvent interactions; repeat assays with rigorously purified samples .

Q. What strategies are effective for optimizing the compound’s synthetic yield while minimizing side reactions (e.g., dimerization or oxidation)?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, reaction time). Prioritize factors using Pareto charts.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the sulfanyl group.
  • Additive Screening : Include radical scavengers (e.g., BHT) to suppress dimerization.
  • Flow Chemistry : Implement continuous-flow reactors for precise control over residence time and temperature, reducing side-product formation .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications (e.g., replacing the furan with thiophene or altering methoxy positions).
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., electron-withdrawing groups on the dimethoxyphenyl ring) with activity. Validate with crystallographic data (if available) .

Q. What methodologies are recommended for assessing the compound’s potential off-target effects in vitro?

Methodological Answer:

  • Broad-Panel Screening : Use kinase/protease profiling arrays to identify unintended interactions.
  • Transcriptomics : Perform RNA-seq on treated cell lines to detect dysregulated pathways.
  • SPR Biosensors : Measure binding kinetics against non-target proteins (e.g., serum albumin).
  • Counter-Screening : Include structurally related but inactive analogs as negative controls .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models.
  • Prodrug Design : Modify labile groups (e.g., esterify carboxylic acids) to enhance bioavailability.
  • Formulation Optimization : Use nanocarriers (liposomes, micelles) to improve solubility and target engagement.
  • Biomarker Analysis : Corrogate in vitro IC₅₀ values with in vivo target modulation (e.g., Western blot for pathway inhibition) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.